2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
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Description
2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound appear to be proteins associated with antibacterial and antifungal activity . The compound has shown significant interaction with the protein (PDB ID 1XDQ) involved in bacterial processes .
Mode of Action
The compound forms bonds with its targets, leading to changes in their function. For instance, aripiprazole, a compound with a similar piperazine structure, forms a bond between the tertiary amine of the piperazine and the Asp116 residue . This interaction could potentially alter the protein’s function, leading to the observed antimicrobial effects .
Biochemical Pathways
Compounds with similar structures have been found to interact with cholinesterase enzymes (ache and bche), which play a crucial role in nerve function . This suggests that the compound may have an impact on neurological pathways.
Pharmacokinetics
The compound’s good chemscore suggests it may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are primarily its antimicrobial activity. The compound has shown significant antibacterial and antifungal activity, suggesting it may disrupt essential processes in these microorganisms .
Properties
CAS No. |
1033824-42-8 |
---|---|
Molecular Formula |
C23H23N5O2S |
Molecular Weight |
433.53 |
IUPAC Name |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H23N5O2S/c29-20(27-14-12-26(13-15-27)16-6-2-1-3-7-16)11-10-19-22(30)28-21(24-19)17-8-4-5-9-18(17)25-23(28)31/h1-9,19,24H,10-15H2 |
InChI Key |
JTPIHIOQSLMCOY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
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